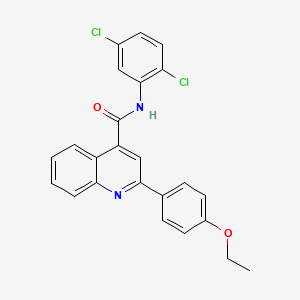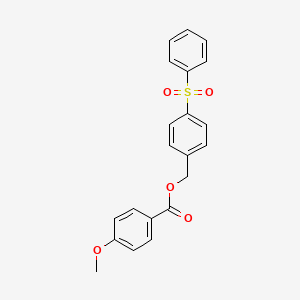
N-(4-bromo-2-fluorophenyl)-4-(methylthio)benzenesulfonamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-(methylthio)benzenesulfonamide is a compound of interest in various fields of chemistry and pharmacology due to its structural uniqueness and potential bioactivity. Although specific studies directly addressing this compound are scarce, insights can be derived from research on closely related sulfonamide derivatives.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to N-(4-bromo-2-fluorophenyl)-4-(methylthio)benzenesulfonamide, involves stepwise reactions that typically start from sulfonamides or sulfonyl chlorides as precursors. The structural analogs, such as N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzenesulfonamides, highlight the potential synthetic pathways that might be adapted for synthesizing the compound , utilizing halogenated benzene derivatives and sulfonamide coupling reactions under specific conditions for functional group introduction and modification (Schirrmacher et al., 2003).
Molecular Structure Analysis
Studies on molecular structure, particularly through crystallography, provide insights into the arrangement and conformation of atoms within sulfonamide compounds. The crystal structures of similar compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveal supramolecular architectures influenced by intermolecular interactions, suggesting that N-(4-bromo-2-fluorophenyl)-4-(methylthio)benzenesulfonamide would exhibit distinct geometric configurations conducive to specific chemical reactivity and interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including N-(4-bromo-2-fluorophenyl)-4-(methylthio)benzenesulfonamide, participate in various chemical reactions, leveraging the reactive nature of the sulfonamide group. These reactions include sulfonation, nitration, and coupling reactions that can modify the chemical structure and introduce new functional groups, as seen in related studies (Wang et al., 2018).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and intermolecular forces. Research on compounds like N-(4-fluorophenyl)-4-methoxybenzenesulfonamide provides valuable data on how halogen substitution affects these properties, suggesting similar trends for N-(4-bromo-2-fluorophenyl)-4-(methylthio)benzenesulfonamide (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are significantly determined by the nature of their functional groups. Studies on derivatives like 4-(2-substituted hydrazinyl)benzenesulfonamides reveal how modifications at the sulfonamide nitrogen and the aromatic ring influence reactivity, acid-base behavior, and potential for further chemical modifications (Gul et al., 2016).
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives have been synthesized and studied for their inhibitory effects on carbonic anhydrase I and II, showing potent inhibition. These findings are significant for developing therapeutics for conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).
Kynurenine 3-Hydroxylase Inhibitors
Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides has led to the identification of high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds block the enzyme in vivo, with potential implications for studying the kynurenine pathway's role in neuronal injury and diseases (Röver et al., 1997).
Anti-Inflammatory and Anticancer Agents
Celecoxib derivatives synthesized as benzenesulfonamides have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibit significant biological activities, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Synthetic Methodology and Applications
Benzenesulfonamides have been used as substrates in oxidative cross-coupling reactions with alkenes under a palladium-copper catalyst system. This methodology allows for the synthesis of complex molecules, demonstrating the utility of benzenesulfonamides in organic synthesis (Miura et al., 1998).
Antitumor Activity
Novel benzenesulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity. Some compounds have shown promising results against various human cancer cell lines, indicating their potential as anticancer agents (Sławiński & Brzozowski, 2006).
COX-2 Inhibitors
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the discovery of selective COX-2 inhibitors. The introduction of a fluorine atom significantly enhanced selectivity, with one compound advancing to phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S2/c1-19-10-3-5-11(6-4-10)20(17,18)16-13-7-2-9(14)8-12(13)15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFPBWATXFPCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-4-(methylsulfanyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4581149.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4581174.png)

![ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4581177.png)
![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)


![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)
![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)
![3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)